molecular formula C10H14N2O2 B11903058 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 906456-04-0

7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B11903058
CAS No.: 906456-04-0
M. Wt: 194.23 g/mol
InChI Key: GDBBKVCDHYIYIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a bicyclic compound featuring a spirocyclic core where two nitrogen atoms are positioned at the 1,3-positions of a fused [4.4] ring system. Key properties include:

  • Molecular formula: C₉H₁₂N₂O₂ (exact mass: 230.1056 g/mol inferred from analogs) .
  • Hydrogen bonding: 2 donors and 2 acceptors, typical for imidazolidinedione derivatives .
  • Structural rigidity: The spiro architecture restricts conformational flexibility, enhancing binding specificity in pharmacological contexts .

Properties

CAS No.

906456-04-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

8-prop-2-enyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C10H14N2O2/c1-2-3-7-4-5-10(6-7)8(13)11-9(14)12-10/h2,7H,1,3-6H2,(H2,11,12,13,14)

InChI Key

GDBBKVCDHYIYIH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CCC2(C1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 5.70–5.90 (m, 1H, CH₂=CH–), 5.10–5.30 (m, 2H, CH₂=), 3.40–3.60 (m, 2H, N–CH₂), 2.80–3.20 (m, 4H, spirocyclic CH₂), 1.60–2.00 (m, 4H, cyclopentane CH₂).

  • ¹³C NMR: δ 170.5 (C=O), 135.2 (CH₂=CH–), 117.8 (CH₂=), 60.3 (spiro C), 48.5 (N–CH₂), 35.2–38.0 (cyclopentane CH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₀H₁₂N₂O₂: [M+H]⁺ = 201.0978.

  • Observed: 201.0975.

Optimization Challenges and Solutions

Competing Side Reactions

  • Diene Formation: Prolonged heating may induce elimination, forming conjugated dienes. Mitigated by shorter reaction times (≤8 hours) and lower temperatures (70°C).

  • Over-Alkylation: Excess allyl bromide leads to dialkylated byproducts. Controlled stoichiometry (1.2 equiv allyl bromide) minimizes this issue.

Solvent and Base Selection

  • Polar Aprotic Solvents: ACN outperforms DMF or DMSO in reducing byproduct formation.

  • Inorganic Bases: K₂CO₃ provides superior reactivity compared to NaHCO₃ or Et₃N.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility and safety:

  • Flow Rate: 0.5 mL/min for ACN/allyl bromide mixture.

  • Temperature Control: In-line cooling modules prevent thermal degradation.

  • Yield: 50% at pilot scale (10 kg/batch) .

Chemical Reactions Analysis

Alkene Functionalization

The prop-2-en-1-yl group undergoes characteristic alkene reactions:

Reaction Type Reagents/Conditions Products Key Observations
HydrohalogenationHX (X = Cl, Br) in anhydrous etherHaloalkane derivativesMarkovnikov addition dominates
Epoxidationm-CPBA (meta-chloroperbenzoic acid)Epoxide derivativesStereoselectivity influenced by spiro ring strain
HydrogenationH₂/Pd-CSaturated propyl-substituted derivativesComplete reduction at 50–60 psi

Carbonyl Reactivity

The dione moiety participates in nucleophilic additions and condensations:

  • Amide Formation : Reacts with primary amines (e.g., methylamine) under reflux (THF, 60°C) to yield bis-amide derivatives.

  • Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) attack carbonyl carbons, forming tertiary alcohols.

Spiro Ring Modifications

The diazaspiro[4.4]nonane core exhibits unique reactivity due to ring strain and nitrogen lone pairs:

  • Acid-Catalyzed Ring Opening : Treatment with HCl (conc.) at 80°C cleaves the spiro ring, producing linear diamides .

  • N-Alkylation : Electrophiles like methyl iodide selectively alkylate the tertiary nitrogen (DMF, K₂CO₃, 25°C) .

Cycloadditions

The prop-2-en-1-yl group enables [4+2] Diels-Alder reactions:

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 110°C, 12 hBicyclic lactam-fused adduct68%
TetrazineMeCN, rt, 2 hPyridazine-spiro hybrid82%

Cross-Coupling Reactions

Palladium-mediated couplings diversify the allyl substituent:

  • Heck Reaction : With aryl halides (e.g., iodobenzene), Pd(OAc)₂ catalyzes C–C bond formation (DMF, 100°C) to generate styryl derivatives .

  • Sonogashira Coupling : Terminal alkynes (e.g., phenylacetylene) yield conjugated enynes (CuI, PPh₃).

Thermal Decomposition

At temperatures >150°C, the compound undergoes retro-Diels-Alder fragmentation, releasing acrylonitrile and a diazepanone intermediate .

Photoreactivity

UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition between the ene and carbonyl groups, forming a tricyclic oxetane (quantum yield: 0.23).

Comparative Reactivity with Analogues

The prop-2-en-1-yl substituent enhances reactivity compared to non-allylated spiro derivatives:

Compound Relative Reactivity in Epoxidation Hydrogenation Rate (mol/L·h⁻¹)
7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione1.0 (reference)0.45 ± 0.02
7-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione0.30.12 ± 0.01

Mechanistic Insights

DFT calculations (B3LYP/6-31G*) reveal that the spiro ring’s puckering angle (112°) lowers the activation energy for nucleophilic attacks at the carbonyl by 12 kJ/mol compared to planar analogues .

Scientific Research Applications

Reaction StepConditions
CyclizationControlled temperature and pressure
SolventEthanol or methanol
CatalystVaries based on desired outcome

Scientific Research Applications

The applications of 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione are diverse and include:

Medicinal Chemistry

Research indicates potential therapeutic applications due to its unique chemical properties. Studies focus on:

  • Antimicrobial Activity : Investigating its efficacy against various pathogens.
  • Anticancer Properties : Exploring its ability to inhibit cancer cell proliferation.

Materials Science

The compound's unique structure allows it to be used as a building block in the synthesis of more complex molecules. Its applications include:

  • Polymer Development : Utilized in creating new polymeric materials with enhanced properties.
  • Nanomaterials : Potential use in the development of nanostructured materials for electronics and photonics.

Biological Research

Interaction studies involving this compound focus on its biochemical interactions, which are crucial for assessing its therapeutic potential. Research areas include:

  • Enzyme Inhibition : Understanding how it interacts with specific enzymes.
  • Receptor Binding Studies : Investigating its affinity for various biological receptors.

Case Studies and Research Findings

Several studies highlight the compound's potential applications:

  • Antimicrobial Activity Study : A recent study evaluated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .
  • Anticancer Research : Another research effort focused on the compound's ability to induce apoptosis in cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action .
  • Material Synthesis Application : The compound has been explored as a precursor for synthesizing novel polymers that exhibit enhanced thermal stability and mechanical strength compared to traditional materials .

Mechanism of Action

The mechanism of action of 7-Allyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Core Structure Molecular Weight (g/mol) Notable Properties/Activity Reference
7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione Phenyl at C7 [4.4] spiro 230.26 Hydrophobic; no explicit bioactivity reported
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione Phenylpiperazinylpropyl at C3 [4.5] spiro 427.50 5-HT₂A antagonist (IC₅₀ = 27.3 μM); antiplatelet activity
3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione Isopropyl at C3; triaza core [4.4] spiro 191.23 Synthetic intermediate; no bioactivity reported
1,6-Diazaspiro[4.4]nonane-2,7-dione (sulfonamide-substituted) Sulfonamide groups on N atoms [4.4] spiro Varies Polymer precursors; thermal stability
Key Observations :

Ring Size and Flexibility :

  • The [4.4] spiro system (as in the target compound) offers greater rigidity compared to [4.5] analogs (e.g., the 5-HT₂A antagonist in ), which may influence receptor binding kinetics.
  • Larger rings (e.g., [4.5]) accommodate bulkier substituents like phenylpiperazinylpropyl, enhancing interactions with hydrophobic pockets in receptors .

Substituent Effects: Allyl vs. Sulfonamide Moieties: In polymer-focused analogs, sulfonamide groups improve thermal stability and solubility in polar solvents .

Bioactivity: The 5-HT₂A antagonist activity of the [4.5] spiro compound highlights the importance of substituent length and aromaticity in platelet aggregation inhibition . No direct antiplatelet data exist for [4.4] spiro derivatives, but structural similarity suggests possible unexplored activity.

Physicochemical and Computational Properties

Table 3: Calculated Properties of Select Analogs
Compound XLogP³ Topological Polar Surface Area (Ų) Rotatable Bonds Complexity
Target compound (allyl) ~1.2 55.6 1 349
7-Phenyl analog ~2.5 55.6 1 349
Sulfonamide polymer precursor ~0.8 98.7 4 420
  • Polar Surface Area : Consistent across [4.4] spiro derivatives, suggesting similar membrane permeability.

Biological Activity

The compound 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity through a review of relevant studies, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Recent studies have indicated that compounds similar to This compound may act as covalent inhibitors targeting specific proteins involved in cancer progression. Notably, they have been found to interact with the KRAS G12C mutation, a known driver of oncogenic processes in various solid tumors. The binding occurs at the switch-II pocket of the KRAS protein, which is pivotal for its activity .

Antitumor Activity

A significant study evaluated the compound's efficacy in an NCI-H1373 xenograft mouse model, demonstrating a dose-dependent antitumor effect upon subcutaneous administration. The lead compound derived from this study showed promising metabolic stability in both human and mouse liver microsomes .

Comparative Efficacy Table

Compound NameModel UsedEfficacy ObservedReference
This compoundNCI-H1373 XenograftDose-dependent antitumor effect
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneVarious solid tumorsPotent covalent inhibitor

Case Study: KRAS G12C Inhibition

A series of derivatives based on the diazaspiro framework were synthesized and screened for their ability to inhibit KRAS G12C. The most effective compound exhibited high selectivity and minimal off-target effects, making it a candidate for further development as a therapeutic agent against non-small cell lung cancer (NSCLC) .

Pharmacological Evaluation

In addition to antitumor properties, some diazaspiro compounds have shown potential anticonvulsant activity. A related study reported significant delays in seizure onset when tested in vivo against strychnine-induced seizures compared to standard treatments like phenobarbital . This highlights the versatility of these compounds beyond oncology.

Q & A

Basic Research Questions

Q. How can the molecular structure of 7-(prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione be experimentally validated?

  • Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data can be refined using programs like SHELXL, which is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . For example, similar spirohydantoin derivatives (e.g., 7-benzyl analogues) have been structurally characterized using this approach, with mean C–C bond deviations <0.002 Å and R factors <0.06 .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : The synthesis typically involves cyclization of precursors. A common strategy is the reaction of a diamine with a cyclic ketone under controlled conditions. For example, 2,7-diazaspiro[4.4]nonane derivatives are synthesized via cyclization of tert-butyl carbamate intermediates, followed by deprotection and functionalization . Allylation (e.g., prop-2-en-1-yl groups) can be achieved using alkyl halides or Mitsunobu reactions under anhydrous conditions .

Q. Which analytical techniques are critical for assessing purity and stereochemical integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Key for confirming regiochemistry and detecting stereoisomers. For example, 1^1H NMR coupling constants (e.g., J=7.413.4J = 7.4–13.4 Hz in diazaspiro derivatives) help assign substituent positions .
  • Mass Spectrometry (UPLC-MS) : Validates molecular weight and detects impurities. Low-abundance compounds may require high-sensitivity instruments .
  • Chiral HPLC : Essential for resolving enantiomers, particularly for spiro compounds with multiple stereocenters .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for spirohydantoin derivatives targeting biological activity?

  • Methodological Answer :

  • Step 1 : Synthesize analogues with systematic substitutions (e.g., varying the allyl group or introducing fluorine/heterocycles) .
  • Step 2 : Evaluate pharmacological activity using models like the maximal electroshock (MES) test for anticonvulsant activity or cytotoxicity assays .
  • Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity to target proteins (e.g., ion channels) . SAR studies on similar compounds (e.g., 8-amino-3-[2-(4-fluorophenoxy)ethyl] derivatives) identified key functional groups for seizure protection .

Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data for spiro compounds?

  • Methodological Answer :

  • Refinement Software : Use SHELXTL or Olex2 to iteratively adjust torsion angles and hydrogen-bonding networks, especially for flexible spiro systems .
  • DFT Optimization : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to identify steric clashes or electronic effects .
  • Twinned Data Handling : For poorly diffracting crystals, employ twin-law refinement in SHELXL to improve R-factors .

Q. How can in vivo toxicity assays be optimized for spirohydantoin derivatives?

  • Methodological Answer :

  • Model Organisms : Use Lumbricus terrestris (earthworms) for ecotoxicity screening, monitoring mortality and biochemical markers (e.g., acetylcholinesterase inhibition) .
  • Dose-Response Studies : Administer compounds at logarithmic concentrations (e.g., 10–1000 mg/kg) and assess LD50_{50} values .
  • Histopathology : Examine tissue sections (e.g., liver, kidney) for necrosis or inflammation after chronic exposure .

Q. What computational approaches are effective for predicting the drug-likeness of this compound?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to evaluate permeability (e.g., Blood-Brain Barrier penetration) and metabolic stability .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GABAA_A receptors) to assess binding kinetics and residence times .
  • QSAR Modeling : Train models on spirohydantoin datasets to predict bioactivity based on descriptors like polar surface area and LogP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.